

GSK9311 BRPF1 BRPF2 pIC₅₀ comparison

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Compound Focus: **GSK9311**

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Quantitative Data Comparison

The table below summarizes the available experimental data for **GSK9311** and its active counterpart, GSK6853.

Property	GSK6853 (Active Probe)	GSK9311 (Negative Control)
BRPF1 pIC ₅₀	Not explicitly stated, but cellular IC ₅₀ = 20 nM (NanoBRET) [1]	6.0 [2] [3]
BRPF2 pIC ₅₀	Not explicitly stated	4.3 [2] [3]
Reported Potency (BRPF1)	KD = 0.3 nM (BROMOscan); TR-FRET IC ₅₀ = 8 nM [1]	Less active analogue of GSK6853 [2] [1]
Primary Role	Potent, selective chemical probe for BRPF1 bromodomain inhibition [4] [1]	Negative control; used to rule out off-target effects [2] [1]
Key Structural Feature	Unalkylated 5-amide [2]	Alkylated 5-amide [2]
Selectivity	>1600-fold over other bromodomains in a 48-domain panel [1]	Information not specific in search results

Experimental Context & Protocols

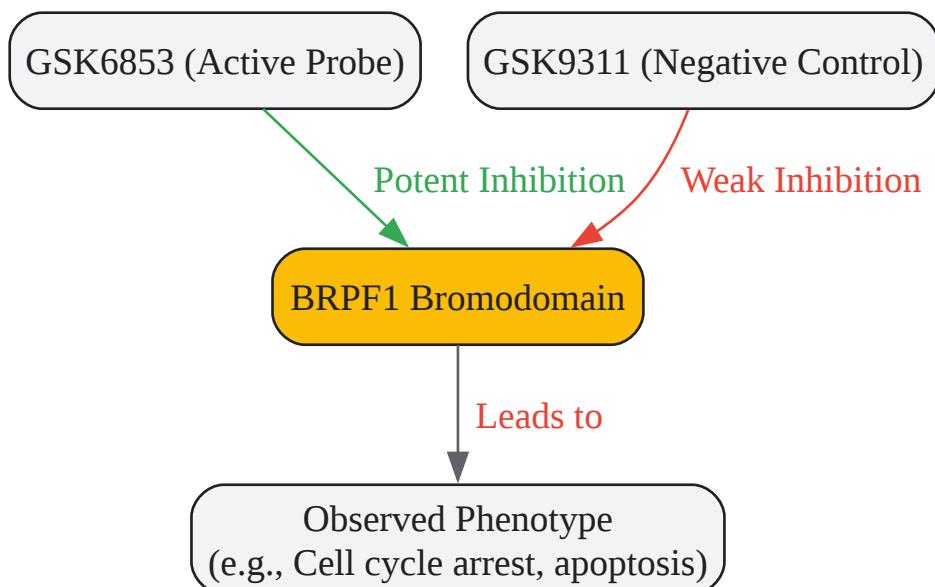
The data for these compounds comes from established bromodomain assay methodologies. Here are the key experimental protocols referenced in the search results:

- **BROMOscan Assay:** This technology was used to determine the binding affinity (Kd) of GSK6853 for BRPF1, reported as 0.3 nM. This assay platform quantitatively evaluates interactions between a compound and a panel of bromodomains [4] [1].
- **TR-FRET Assay:** A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to report an IC₅₀ of 8 nM for GSK6853 against BRPF1. This is a common biochemical method for measuring inhibitor potency [1].
- **Cellular Target Engagement (NanoBRET):** The cellular activity of GSK6853 (IC₅₀ = 20 nM) was established using a NanoBRET assay. This technique monitors the dose-dependent displacement of BRPF1 from histones in a live-cell environment [1].
- **Chemoproteomic Competition Binding:** This method was used to confirm that GSK6853 binds to full-length endogenous BRPF1 in HUT-78 cell lysates with high selectivity [1].

Biological Role & Pathway

BRPF1 is a scaffolding protein that helps assemble MOZ/MORF histone acetyltransferase (HAT) complexes, which are crucial for modifying chromatin and regulating gene transcription [4] [5]. Inhibiting its bromodomain disrupts this function.

The following diagram illustrates the logical relationship between the chemical probe and its negative control, which is central to their use in experimental biology.



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Research Application Guide

- **Use GSK6853 as your primary tool** to investigate the biological consequences of BRPF1 bromodomain inhibition. Recent research (2024) has used it to demonstrate that BRPF1 inhibition induces cell cycle arrest and apoptosis in endocrine therapy-resistant breast cancer cells [5].
- **Use GSK9311 in parallel** as a critical control to confirm that the observed phenotypic effects of GSK6853 are due to on-target BRPF1 inhibition and not caused by other factors. The SGC recommends using a concentration no higher than 1 μ M in cell-based assays to minimize off-target effects [1].

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References

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2. GSK9311 | BRPF Bromodomain Inhibitor [medchemexpress.com]

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